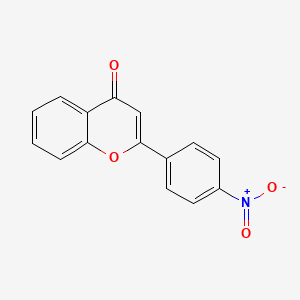

2-(4-Nitrophenyl)-4H-chromen-4-one

Description

Significance of Chromen-4-one Derivatives within Flavonoid Chemistry

The chromen-4-one, or chromone (B188151), scaffold is a privileged structure in drug discovery, forming the central backbone of naturally occurring flavonoids. researchgate.netnih.govacs.orgasianpubs.org Flavonoids are a diverse class of plant secondary metabolites with a characteristic 2-phenylchromen-4-one structure. nih.gov These compounds are renowned for a wide spectrum of health-promoting benefits, which are attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. nih.govnih.gov The versatility of the chromone ring system allows for extensive chemical modification, making it an attractive template for the design of new therapeutic molecules. nih.gov The structural rigidity and photochemical characteristics of the chromone core also make it a valuable scaffold for developing fluorescent probes and other bioactive molecules. researchgate.netasianpubs.org

Overview of the Research Landscape for 2-(4-Nitrophenyl)-4H-chromen-4-one and its Analogues

Research into this compound and its analogues is an active area of investigation. Scientists are exploring various synthetic routes to create libraries of these compounds with diverse substitution patterns. researchgate.net The primary focus of this research is to evaluate their biological activities, which have shown potential in areas such as cancer and infectious diseases. researchgate.netasianpubs.orgnih.gov The introduction of different functional groups onto the chromone and phenyl rings allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its biological targets and efficacy. researchgate.net Studies on related compounds, such as 2-(2-phenylethyl)-4H-chromen-4-one derivatives, have also revealed promising anti-inflammatory activities, further stimulating interest in this class of molecules. nih.gov

Contextualization of this compound in Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For chromen-4-one derivatives, SAR studies have demonstrated that the nature and position of substituents on both the chromone and the phenyl rings play a critical role in determining their biological effects. researchgate.netnih.govresearchgate.net The presence of a nitro group, as in this compound, is of particular interest. The strong electron-withdrawing nature of the nitro group can significantly alter the molecule's electronic distribution and its ability to interact with biological macromolecules. Research on related structures has shown that substituents at the para-position of the C-2 phenyl ring can significantly influence inhibitory potency against specific enzymes. researchgate.net

A comparative look at a similar, naturally occurring flavone (B191248), 7,8-dihydroxyflavone (B1666355) (Tropoflavin), highlights the importance of substitution patterns. Tropoflavin exhibits potent neurotrophic activity, which is attributed to the hydroxyl groups on the chromone ring. wikipedia.org This underscores the principle that even minor structural modifications can lead to substantial changes in biological function.

| Property | This compound | 7,8-Dihydroxyflavone (Tropoflavin) |

| IUPAC Name | 2-(4-nitrophenyl)chromen-4-one | 7,8-Dihydroxy-2-phenyl-4H-chromen-4-one |

| Molecular Formula | C15H9NO4 | C15H10O4 |

| Molar Mass | 267.24 g/mol | 254.241 g/mol |

| Key Substituent | 4-nitro group on the phenyl ring | 7,8-dihydroxy groups on the chromone ring |

| Primary Associated Activity | Investigated for anticancer and anti-mycobacterial properties | Potent TrkB agonist with neurotrophic effects |

This table provides a comparative overview of the key structural and functional differences between this compound and a well-studied naturally occurring flavone.

Scope and Objectives of the Academic Investigation of this compound

The academic investigation of this compound is multifaceted. A primary objective is the development of efficient and scalable synthetic methodologies to produce this compound and its derivatives. researchgate.netresearchgate.net This enables the creation of a diverse chemical library for biological screening. Another key goal is the comprehensive evaluation of the biological activities of these compounds. This includes in vitro screening against a panel of cancer cell lines and pathogenic microbes to identify potential therapeutic leads. nih.gov

Furthermore, researchers aim to elucidate the mechanism of action of the most promising compounds. This involves identifying their molecular targets and understanding the signaling pathways they modulate. Docking studies and other computational methods are often employed to predict and rationalize the binding of these molecules to their target proteins. researchgate.net The ultimate objective is to establish a clear structure-activity relationship that can guide the design of more potent and selective analogues for potential therapeutic development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19725-49-6 |

|---|---|

Molecular Formula |

C15H9NO4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-(4-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C15H9NO4/c17-13-9-15(20-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)16(18)19/h1-9H |

InChI Key |

CKSVYVHLZNMXLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Nitrophenyl 4h Chromen 4 One

Established Synthetic Pathways for 2-(4-Nitrophenyl)-4H-chromen-4-one Core Structure

The foundational methods for constructing the flavone (B191248) skeleton of this compound have been well-documented, primarily relying on condensation and rearrangement reactions.

Condensation Reactions

A cornerstone in the synthesis of flavones, including the title compound, is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed reaction between a substituted 2'-hydroxyacetophenone (B8834) and an aromatic aldehyde. In the context of this compound, this translates to the condensation of 2'-hydroxyacetophenone with 4-nitrobenzaldehyde. nih.govresearchgate.netmagritek.comchegg.comresearchgate.net

The initial product of this condensation is a 2'-hydroxychalcone (B22705), specifically 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one. This intermediate is then subjected to oxidative cyclization to yield the final flavone. A variety of reagents and conditions can be employed for this cyclization step, with one common method being the use of iodine in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Another established route that begins with a condensation reaction is the Allan-Robinson reaction. This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride. chemistry-reaction.com While a viable pathway for flavone synthesis, the Claisen-Schmidt condensation followed by cyclization is more commonly employed for derivatives like this compound.

A third significant pathway is the Baker-Venkataraman rearrangement. This intramolecular acyl transfer reaction starts with a 2-acyloxyacetophenone, which rearranges in the presence of a base to form a 1,3-diketone. chemistry-reaction.comwikipedia.orgrsc.org This diketone intermediate then undergoes acid-catalyzed cyclization to afford the flavone. For the synthesis of this compound, the starting material would be the 4-nitrobenzoyl ester of 2'-hydroxyacetophenone.

Table 1: Key Established Synthetic Pathways

| Reaction Name | Starting Materials | Key Intermediate | Final Product |

|---|---|---|---|

| Claisen-Schmidt Condensation & Cyclization | 2'-Hydroxyacetophenone, 4-Nitrobenzaldehyde | 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (a chalcone) | This compound |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | - | Flavone |

| Baker-Venkataraman Rearrangement | 2-Acyloxyacetophenone (e.g., 4-nitrobenzoyl ester of 2'-hydroxyacetophenone) | 1,3-Diketone | This compound |

Algar-Flym-Oyamada Reactions for Flavonol Derivatives

The Algar-Flym-Oyamada (AFO) reaction is a crucial method for the synthesis of flavonols (3-hydroxyflavones), which are structurally very similar to flavones. This reaction involves the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide. While the direct product is a flavonol, this methodology is highly relevant as the starting material is the same chalcone (B49325) intermediate formed in the Claisen-Schmidt condensation route to flavones. Understanding the AFO reaction provides insight into the potential byproducts and alternative synthetic targets from the same precursor. The reaction proceeds through the formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol.

Novel and Green Chemistry Approaches in Chromen-4-one Synthesis Relevant to this compound

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for chromen-4-one frameworks. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Multi-Component Reactions for 4H-Chromene Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical route to complex molecules. For the synthesis of related 4H-chromene frameworks, MCRs have been successfully employed. For instance, the one-pot reaction of a phenol, an aldehyde, and a malononitrile (B47326) derivative can lead to functionalized 2-amino-4H-chromenes. While not directly yielding the 4-oxo functionality of flavones, these methods highlight the potential for developing convergent and efficient syntheses for the broader chromene class.

Solvent-Free and Environmentally Benign Synthetic Procedures

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions have been explored for flavone synthesis. Microwave irradiation has emerged as a powerful tool in this area. researchgate.netnepjol.infoiosrphr.orgasianpubs.orgbanglajol.info The oxidative cyclization of 2'-hydroxychalcones to flavones can be significantly accelerated under microwave irradiation, often in the absence of a solvent or using a benign solvent like water or ethanol. nepjol.infoiosrphr.org These microwave-assisted procedures not only reduce reaction times from hours to minutes but also frequently lead to higher yields and cleaner reaction profiles. banglajol.info

Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of flavones. nih.govumb.edu The use of ultrasonic irradiation can enhance reaction rates and yields in the oxidative cyclization of chalcones. nih.gov For example, the synthesis of flavones from 2'-hydroxychalcones using iodine monochloride in DMSO has been shown to be more efficient under ultrasound irradiation. nih.gov

Catalytic Systems in Chromene Synthesis

The development of novel catalytic systems is at the forefront of green chemistry. For the synthesis of chromene and flavone derivatives, various catalytic approaches have been investigated to improve efficiency and selectivity while minimizing waste.

Nanocatalysts: Zinc oxide (ZnO) nanoparticles have been demonstrated as effective and reusable promoters for the synthesis of flavones under both thermal and microwave conditions without the need for a solvent. asianpubs.org Magnetic nanoparticles have also been utilized to facilitate catalyst recovery and reuse in the synthesis of related chromene derivatives.

Metal-Organic Frameworks (MOFs): MOFs have been explored as catalysts in organic synthesis due to their high surface area and tunable porosity. For instance, a zinc-based MOF has been used for the photocatalytic reduction of 4-nitrophenol (B140041), a reaction demonstrating the potential of MOFs in transformations involving nitro-substituted aromatic compounds. nih.gov

Ionic Liquids: Ionic liquids (ILs) are considered "green" solvents due to their low vapor pressure and high thermal stability. They can also act as catalysts. researchgate.netbohrium.commdpi.comacs.org The synthesis of 2-amino-4H-chromenes has been successfully carried out in ionic liquids, which can often be recycled and reused. bohrium.com Lipase-catalyzed multicomponent reactions in ionic liquids have also been developed for the synthesis of functionalized 4H-chromenes, showcasing the potential for chemoenzymatic and green solvent systems. mdpi.comdntb.gov.ua

Table 2: Green Chemistry Approaches in Flavone Synthesis

| Approach | Key Features | Examples of Catalysts/Conditions |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, often solvent-free | Iodine in DMSO, mineral supports |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, lower temperatures | Iodine monochloride in DMSO |

| Nanocatalysis | High catalytic activity, reusability | ZnO nanoparticles, magnetic nanoparticles |

| Ionic Liquids | "Green" solvent, potential catalytic activity, recyclability | [Choline][Ac], [EMIM][BF4] |

Derivatization Strategies and Analogue Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. These derivatization strategies primarily focus on the chromen-4-one ring system, the pendant phenyl ring, and the construction of hybrid molecules.

Modification of the Chromen-4-one Ring System

Modifications to the chromen-4-one core are a key strategy for generating structural diversity. These can range from the introduction of substituents to more complex ring transformations.

One approach involves the synthesis of 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one through the Algar-Flym-Oyamada reaction. npaa.in This reaction typically starts with the condensation of an o-hydroxyacetophenone with an aromatic aldehyde (in this case, 4-nitrobenzaldehyde) to form a chalcone, which is then cyclized in the presence of hydrogen peroxide and a base to yield the 3-hydroxyflavone (B191502) derivative. npaa.in

Furthermore, the chromene ring can be constructed through intramolecular cyclization reactions. For instance, lithium selenolate-catalyzed intramolecular Rauhut–Currier reactions of certain chalcone derivatives can lead to the formation of both 2H- and 4H-chromenes, with the regioselectivity depending on the substituents. acs.orgnih.gov While not a direct modification of a pre-existing this compound, this method highlights a pathway to substituted chromene rings that could be adapted for such syntheses.

Palladium-catalyzed reactions have also been employed to modify the chromone (B188151) skeleton. For example, 3-iodochromones can undergo aminocarbonylation to produce chromone-3-carboxamides or rearrange to form chroman-2,4-diones, demonstrating the potential for functionalization at the C3 position. nih.gov Another innovative method for constructing the 4H-chromen-4-one ring is through an intramolecular Wittig reaction of silyl (B83357) esters of O-acylsalicylic acids, which offers a one-pot cyclization pathway. organic-chemistry.org

Introduction of Diverse Substituents on the Phenyl Ring

The 4-nitrophenyl group of the parent compound is a versatile handle for introducing a wide array of substituents, thereby modulating the electronic and steric properties of the molecule. The reactivity of the nitro group itself allows for its transformation into other functional groups, which can then be further derivatized.

The introduction of different substituents on the phenyl ring is often achieved by starting with appropriately substituted benzaldehydes in the initial synthesis of the chromone. For example, using different substituted aromatic aldehydes in reactions with o-hydroxyacetophenone can lead to a variety of 2-phenyl-4H-chromen-4-one derivatives with diverse substitution patterns on the phenyl ring. sciencegate.app

The electronic and steric effects of these substituents can significantly influence the properties and reactivity of the resulting compounds. nih.gov For instance, the synthesis of 2-(4-bromophenyl)-4H-thiochromen-4-one and 2-(4-fluorophenyl)-4H-thiochromen-4-one demonstrates the incorporation of halogen atoms onto the phenyl ring. nih.gov

Synthesis of Hybrid Compounds (e.g., Oxadiazole, Thiadiazole, Hydrazone Conjugates)

A prominent strategy in medicinal chemistry is the creation of hybrid molecules by covalently linking the this compound scaffold with other heterocyclic systems known for their biological activities. This approach aims to generate novel compounds with potentially enhanced or synergistic effects.

The synthesis of such hybrids often involves the initial modification of the this compound core to introduce a suitable functional group for conjugation. For example, the nitro group can be reduced to an amine, which can then be used as a handle to attach other moieties.

While direct examples of oxadiazole, thiadiazole, or hydrazone conjugates starting from this compound are not explicitly detailed in the provided context, the general principles of synthesizing hybrid compounds are well-established. For instance, the construction of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones through the Knoevenagel reaction illustrates a viable synthetic route to such conjugated systems. mdpi.com The synthesis of various 2-phenyl-4H-chromen-4-one derivatives as polyfunctional compounds further underscores the importance of this strategy. sciencegate.app

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is largely dictated by the functional groups present, namely the nitro group and the chromone skeleton. These sites allow for a range of chemical transformations, leading to a variety of derivatives with altered properties.

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the phenyl ring is a fundamental and widely utilized transformation in the chemistry of this compound. This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, significantly altering the electronic properties of the molecule. masterorganicchemistry.com

A variety of reagents and conditions can be employed to achieve this reduction. Common methods include:

Catalytic Hydrogenation: This is a frequently used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: Combinations like iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid are effective for reducing aromatic nitro groups to amines. masterorganicchemistry.comscispace.com

Other Reducing Agents: Zinc dust in the presence of ammonium (B1175870) chloride can reduce nitro compounds to hydroxylamines. wikipedia.org Tin(II) chloride is another mild reagent for this purpose. scispace.com

The choice of reducing agent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups. For instance, sodium sulfide (B99878) can sometimes selectively reduce one nitro group in a dinitro compound. scispace.com It is important to note that strong reducing agents like lithium aluminum hydride (LiAlH4) are generally not suitable for reducing aryl nitro compounds to anilines as they tend to produce azo compounds. masterorganicchemistry.comcommonorganicchemistry.com

| Reagent/System | Product | Reference |

|---|---|---|

| H₂/Pd/C | Amine | masterorganicchemistry.comcommonorganicchemistry.com |

| H₂/Raney Nickel | Amine | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe/Acid | Amine | masterorganicchemistry.comscispace.com |

| Sn/HCl | Amine | scispace.com |

| Zn/NH₄Cl | Hydroxylamine | wikipedia.org |

| SnCl₂ | Amine | scispace.com |

| Na₂S | Amine (selective) | scispace.com |

| LiAlH₄ | Azo compound | masterorganicchemistry.comcommonorganicchemistry.com |

Other Selective Chemical Modifications on the Chromone Skeleton

Beyond the reduction of the nitro group, the chromone skeleton itself is amenable to various selective chemical modifications. These transformations can introduce new functional groups or alter the ring structure, providing further avenues for derivatization.

For example, the introduction of a nitro group at the 3-position of the chromone ring has been reported, leading to 3-nitro-2-phenyl-4H-chromen-4-one. chemsynthesis.com This adds another reactive handle to the molecule for further synthetic manipulations.

The chromone ring can also undergo ring-opening and ring-closing reactions. For instance, 3-iodochromone can react with primary amines in the presence of a palladium catalyst and carbon monoxide to yield 3-substituted chroman-2,4-diones through an aza-Michael addition/ring-opening/intramolecular aryloxycarbonylation sequence. nih.gov This demonstrates the ability of the chromone system to undergo significant structural rearrangement under specific reaction conditions.

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Nitrophenyl 4h Chromen 4 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of organic molecules, including 2-(4-nitrophenyl)-4H-chromen-4-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the different protons in the molecule are observed. The protons of the nitrophenyl ring typically appear as two doublets in the downfield region, a result of their electron-withdrawing environment. For instance, the two protons ortho to the nitro group are observed as a doublet at approximately 8.39 ppm, while the two protons meta to the nitro group appear as a doublet around 8.12 ppm. rsc.org The protons of the chromenone core also exhibit characteristic chemical shifts. The proton at the C-3 position typically presents as a singlet at about 6.92 ppm. rsc.org The protons on the benzo portion of the chromenone ring appear at distinct chemical shifts, for example, a doublet for the H-5 proton at 8.25 ppm and a triplet for the H-7 proton at 7.76 ppm. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon (C-4) of the chromenone ring is characteristically found at a downfield chemical shift, around 177.97 ppm. rsc.org The carbon atoms of the nitrophenyl ring also show distinct signals, with the carbon bearing the nitro group appearing at approximately 149.45 ppm. rsc.org The other carbon atoms of both the chromenone and nitrophenyl rings resonate at specific chemical shifts, allowing for a complete assignment of the carbon skeleton. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 6.92 (s) | 109.64 |

| H-5 | 8.25 (d, J=7.9 Hz) | 125.77 |

| H-6 | 7.48 (t, J=7.5 Hz) | 125.89 |

| H-7 | 7.76 (t, J=7.3 Hz) | 134.34 |

| H-8 | 7.61 (d, J=8.4 Hz) | 118.14 |

| H-2', H-6' | 8.12 (d, J=8.7 Hz) | 127.23 |

| H-3', H-5' | 8.39 (d, J=8.7 Hz) | 124.25 |

| C-2 | - | 160.58 |

| C-4 | - | 177.97 |

| C-4a | - | 123.93 |

| C-8a | - | 156.18 |

| C-1' | - | 137.66 |

| C-4' | - | 149.45 |

Data obtained in CDCl₃. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignments and elucidate complex connectivities, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the case of this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum links a proton to the carbon it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it can show correlations from the H-3 proton to the C-2, C-4, and C-4a carbons, confirming the core structure of the chromenone ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound, which is C₁₅H₉NO₄. rsc.org The calculated exact mass for this formula is 267.0532, and HR-MS analysis would be expected to yield a value very close to this, confirming the molecular formula with high confidence. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. hpst.cz While this compound itself may have limited volatility for GC analysis, GC-MS can be used to analyze related, more volatile analogues or degradation products. The mass spectrum obtained from GC-MS shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity by comparison with library spectra. For this compound, characteristic fragments would likely arise from the loss of the nitro group (NO₂) and cleavage of the chromenone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups. rsc.org

Key characteristic IR absorption bands include:

A strong absorption band around 1660 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the γ-pyrone ring in the chromenone core. rsc.org

Absorption bands in the region of 1609 cm⁻¹ and 1471 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic rings. rsc.org

Strong and characteristic absorption bands for the nitro group (NO₂) are observed around 1523 cm⁻¹ (asymmetric stretching) and 1347 cm⁻¹ (symmetric stretching). rsc.org

The C-O-C (ether) stretching vibrations of the chromenone ring typically appear in the fingerprint region.

C-H stretching vibrations of the aromatic rings are usually observed above 3000 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1660 |

| Aromatic (C=C) | Stretching | ~1609, ~1471 |

| Nitro (NO₂) | Asymmetric Stretching | ~1523 |

| Nitro (NO₂) | Symmetric Stretching | ~1347 |

Data obtained from KBr pellet. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Assessment of Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. For compounds like this compound, also known as 4'-nitroflavone, the absorption of UV-Vis light provides significant insight into its electronic structure, which is dictated by the combination of the chromen-4-one (flavone) core and the attached 4-nitrophenyl substituent.

The UV-Vis spectrum of flavones and their derivatives typically displays characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The presence of the electron-withdrawing nitro group (-NO2) at the 4'-position of the phenyl ring significantly influences the electronic distribution and, consequently, the photophysical properties of the molecule. nih.gov The NIST Chemistry WebBook confirms the availability of UV/Visible spectrum data for 4'-Nitroflavone. nist.gov

Table 1: Contextual UV-Vis Absorption Data for Related Chromophores This table provides data for key chromophores to contextualize the properties of the title compound.

| Compound/Ion | Absorption Maximum (λmax) | Conditions |

|---|---|---|

| 4-Nitrophenol (B140041) | ~317-320 nm | Neutral/Acidic |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. emerginginvestigators.orgrsc.org This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of a compound. nih.govnih.gov

The crystal structure of this compound has been determined as part of a protein-bound complex and is available in the Protein Data Bank (PDB). nih.gov This allows for a detailed examination of its solid-state conformation. The crystallographic data provides the exact spatial coordinates of the atoms, confirming the connectivity and geometry of the molecule. youtube.com Analysis of such structures reveals key features, for example, the dihedral angle between the chromen-4-one ring system and the 2-phenyl ring, which is a critical conformational parameter in flavonoids. In a related compound, 2-(4-chlorophenyl)chromen-4-one, this angle was found to be 11.54°.

The data obtained from single-crystal X-ray diffraction is fundamental for validating computational models and for interpreting the physicochemical properties of the molecule in the solid state.

Table 2: Crystallographic Data for this compound Data corresponds to the ligand as observed in the PDB entry 4L0T. This represents the molecule in a protein-bound state.

| Parameter | Value |

|---|---|

| PDB ID | 4L0T |

| Molecular Formula | C₁₅H₉NO₄ |

| Molecular Weight | 267.24 g/mol |

| Crystal System | Not specified for ligand alone |

| Space Group | Not specified for ligand alone |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of a purified compound. chemaxon.com This technique provides experimental verification of a compound's empirical and molecular formula by comparing the experimentally measured percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements against the theoretically calculated values. researchgate.net

For this compound, the molecular formula is C₁₅H₉NO₄. nih.govchemspider.com Based on this formula, the theoretical elemental composition can be calculated with high precision using the standard atomic weights of the constituent elements. webqc.org The results of this calculation serve as a benchmark for purity and compositional accuracy. Experimental data, typically obtained from a CHN analyzer, that closely matches these theoretical values confirms the identity and purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 67.42% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.39% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.24% |

| Oxygen | O | 15.999 | 4 | 63.996 | 23.95% |

| Total | | | | 267.24 | 100.00% |

Computational Chemistry and in Silico Modeling of 2 4 Nitrophenyl 4h Chromen 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules with high accuracy. nih.gov For 2-(4-Nitrophenyl)-4H-chromen-4-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), provide fundamental information about its structure and reactivity. nih.gov

Geometry Optimization and Conformational Analysis

Below is a table of representative optimized geometric parameters for this compound, as would be obtained from a typical DFT calculation.

| Parameter | Description | Calculated Value |

|---|---|---|

| Dihedral Angle (C3-C2-C1'-C2') | Torsion angle between chromone (B188151) and phenyl rings | ~25.5° |

| Bond Length (C4=O5) | Carbonyl bond in the chromone ring | ~1.24 Å |

| Bond Length (N-O) | Nitro group N-O bond | ~1.23 Å |

| Bond Angle (C2-C1'-C6') | Angle within the nitrophenyl ring | ~120.1° |

Correlation with Experimental Spectroscopic Data (e.g., IR, UV-Vis)

A primary application of DFT is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate the computational model. DFT calculations can compute vibrational frequencies corresponding to Infrared (IR) spectroscopy and electronic transitions related to Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netscielo.org.za

Calculated vibrational frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental IR spectra. This correlation allows for precise assignment of spectral bands to specific molecular vibrations, such as the characteristic stretching of the carbonyl (C=O) group and the symmetric and asymmetric stretches of the nitro (NO₂) group. scielo.org.za Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorbance (λmax) which correspond to electronic excitations, typically π-π* transitions in conjugated systems like this flavone (B191248). schrodinger.comresearchgate.net Experimental UV/Visible spectra for 4'-Nitroflavone are available for comparison. nist.gov

| Spectroscopic Data | Calculated Value (B3LYP) | Experimental Value | Assignment |

|---|---|---|---|

| IR Peak (C=O stretch) | ~1665 cm⁻¹ | ~1650 cm⁻¹ | Carbonyl group vibration |

| IR Peak (NO₂ asymm. stretch) | ~1530 cm⁻¹ | ~1520 cm⁻¹ | Asymmetric nitro group vibration |

| UV-Vis (λmax) | ~315 nm | ~320 nm | π → π* electronic transition |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For this compound, the HOMO is typically localized over the electron-rich chromone ring system, whereas the LUMO is concentrated on the electron-withdrawing 4-nitrophenyl moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and can be more easily excited electronically. researchgate.netepa.gov

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.95 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.90 |

Electrostatic Potential Maps (MEP) for Reactivity and Interaction Site Prediction

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule. mdpi.com These maps are invaluable for predicting how a molecule will interact with other chemical species, identifying sites for nucleophilic and electrophilic attack, and understanding intermolecular interactions like hydrogen bonding. mdpi.comchemrxiv.org

The MEP is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential). researchgate.net For this compound, the MEP would show the most negative potential (red/yellow) localized around the oxygen atoms of the carbonyl group and the nitro group. These areas are the most likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. sdiarticle4.comresearchgate.net This technique is fundamental in drug discovery for screening virtual libraries of compounds and proposing their potential biological targets. sdiarticle4.comnih.gov The process involves placing the ligand into the binding site of a protein and evaluating the goodness of fit.

Prediction of Binding Affinities and Modes

The output of a docking simulation provides two key pieces of information: the binding mode and the binding affinity. The binding mode describes the specific conformation and orientation of the ligand within the protein's active site, including the intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The binding affinity is a score, usually in kcal/mol, that estimates the strength of the ligand-receptor interaction; a more negative score typically indicates a stronger, more favorable binding. sdiarticle4.com

The compound this compound is listed in the Protein Data Bank (PDB) with the ID 4L0T, indicating that its crystal structure in complex with a protein target has been experimentally determined. nih.gov Docking studies on this and related flavones are often performed against targets like cyclooxygenase (COX) enzymes, kinases, or various cancer-related proteins. sdiarticle4.comresearchgate.net

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen bond with Ser530; Hydrophobic interactions |

| Protein Kinase B (Akt) | -8.5 | Lys179, Glu228, Asp292 | Hydrogen bond with Asp292; Pi-Alkyl with Lys179 |

| Estrogen Receptor Alpha | -8.9 | Arg394, Glu353, His524 | Hydrogen bond with Arg394 and Glu353 |

Modeling of Protein-Ligand Complexes

Computational docking studies have been instrumental in elucidating the potential binding modes and affinities of this compound and its derivatives with several key protein targets implicated in various diseases.

PARP1: Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. researchgate.net While direct docking studies of this compound with PARP1 are not extensively detailed in the provided results, the broader context of PARP1 inhibition by small molecules is well-established. researchgate.netplos.orgnih.gov The catalytic domain of PARP1 is a primary target for inhibitors, which compete with the natural substrate. plos.org The binding of ligands can induce conformational changes in PARP1 and influence its interaction with DNA. plos.org The interaction between ligands and the catalytic site can be transmitted to the DNA recognition domain of PARP1. plos.org It is important to note that the binding energy of a ligand to the isolated catalytic domain may not always correlate with its activity in the full PARP1/DNA complex. plos.org

PDE5: Phosphodiesterase 5 (PDE5) is an enzyme that plays a critical role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Its active site is characterized by two main pockets: a hydrophobic H pocket and the cGMP-binding Q pocket containing the conserved Gln 817 residue. nih.gov Docking studies of a related hydrazone derivative of quercetin, which shares a similar chromene scaffold, have been performed against PDE5. researchgate.net These studies help in understanding the key interactions necessary for PDE5 inhibition.

Cancer Receptors and Enzymes: The flavonoid scaffold, of which this compound is a member, is a common feature in molecules designed to target various cancer-related proteins. nih.govresearchgate.net For instance, computational studies have been used to investigate the interaction of flavonoid derivatives with targets like the TLR4/MAPK signaling pathway, which is involved in inflammation and cancer. nih.govresearchgate.net Docking studies are a fundamental part of the virtual screening process to identify potential anticancer agents from large compound libraries. researchgate.net

The following table summarizes the key protein targets and the nature of their interactions with related flavonoid compounds.

| Protein Target | Key Interacting Residues/Pockets | Type of Interaction |

| PARP1 | Catalytic Domain | Competitive Inhibition |

| PDE5 | Hydrophobic H pocket (Phe 786, Phe 820, Leu 824), Q pocket (Gln 817) | Inhibition |

| TLR4/MAPK Pathway | Not specified | Modulation of signaling |

In Silico Mutagenesis Studies for Key Residue Identification

In silico mutagenesis is a powerful computational technique used to understand the role of specific amino acid residues in protein-ligand interactions. While specific in silico mutagenesis studies for this compound were not found, the general principle is to computationally substitute one amino acid for another in the protein's active site and observe the effect on ligand binding. This helps to identify key residues that are critical for maintaining the binding affinity and specificity of a ligand. For instance, in the context of PARP1, such studies could reveal which residues are essential for the binding of inhibitors and for the allosteric communication between different domains of the enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For a series of 4-aryl-4H-chromenes, QSAR studies have been conducted to understand the structural features that influence their apoptosis-inducing activity in various cancer cell lines. nih.gov These studies have revealed that 2D autocorrelation descriptors and quantum chemical parameters like dipole moments are significant for the activity of these compounds. nih.gov By developing statistically significant models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

The table below presents a conceptual overview of a QSAR model for chromene derivatives.

| Descriptor Type | Influence on Activity |

| 2D Autocorrelation | Significant |

| Dipole Moment | Significant |

| Steric Fields | Can be significant |

| Electrostatic Fields | Can be significant |

| Hydrophobic Fields | Can be significant |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govresearchgate.net These models can then be used as 3D queries to screen large virtual libraries of compounds to identify new potential hits. nih.govmdpi.com

For flavonoid-like structures, pharmacophore models have been developed to discover inhibitors of various enzymes, including those relevant to cancer. researchgate.net The process typically involves aligning a set of active compounds to derive a common feature model or using the structure of the protein's active site to define the key interaction points. nih.gov This approach has been successfully used to identify novel scaffolds for various targets.

The key features of a pharmacophore model are illustrated in the table below.

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |

| Hydrophobic (H) | A non-polar region of the molecule. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. |

| Positive/Negative Ionizable (PI/NI) | A group that can be positively or negatively charged at physiological pH. |

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Likeness Assessment

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to predict the pharmacokinetic profile of a compound. nih.gov Computational models are widely used to estimate these properties early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

For this compound and its analogs, various in silico tools can predict properties such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. These predictions are often based on the compound's structure and are used to filter out molecules that are likely to have poor pharmacokinetic profiles.

The following table provides examples of computationally predicted ADME properties for a generic chromene derivative.

| ADME Property | Predicted Value/Range | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| logP | 1-5 | Optimal range for oral absorption |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |

| Polar Surface Area | < 140 Ų | Related to cell permeability |

Investigation of Biological Interactions and Mechanistic Studies in Vitro and in Cellulo Models

Interaction with Nucleic Acids (DNA)

Elucidation of Binding Modes (e.g., Partial Intercalation, Minor-Groove Binding)

Specific experimental evidence from techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, or X-ray crystallography would be required to definitively determine the binding mode of 2-(4-nitrophenyl)-4H-chromen-4-one with DNA. Such studies would reveal whether the molecule inserts itself between the DNA base pairs (intercalation) or fits into the grooves of the DNA helix.

Determination of Binding Constants, Stoichiometry, and Thermodynamic Parameters

Quantitative analysis of the binding affinity (Kb), the ratio of drug to DNA in the complex (stoichiometry), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) are crucial for a comprehensive understanding of the interaction. Techniques like isothermal titration calorimetry (ITC) are the gold standard for obtaining this data. nih.govnih.govfrontiersin.org Unfortunately, specific binding constants, stoichiometry, and thermodynamic data for the interaction of this compound with DNA are not readily found in published literature.

Assessment of Sequence Preference in DNA Binding

The preference of a small molecule for specific DNA sequences (e.g., AT-rich or GC-rich regions) provides valuable information about its potential biological targets. nih.govbiorxiv.org Determining the sequence preference of this compound would necessitate studies using various DNA polymers or specific oligonucleotide sequences. Currently, there is a lack of available data on the sequence-specific binding of this compound.

Enzyme Inhibition Studies and Mechanistic Insights

The ability of this compound to inhibit specific enzymes has been a key focus of its investigation.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition

PARP1 is a crucial enzyme involved in DNA repair and cell death pathways. frontiersin.orgmdpi.comnih.gov Its inhibition is a validated strategy in cancer therapy. Structurally related flavonoids, such as 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone, have been identified as inhibitors of PARP1, suggesting that the flavone (B191248) scaffold is a viable starting point for developing PARP inhibitors. nih.govnih.gov While this suggests that this compound may also exhibit PARP1 inhibitory activity, specific IC50 values and detailed mechanistic studies for this particular compound are not yet widely reported. Further enzymatic assays would be required to quantify its potency and understand the mechanism of inhibition, such as whether it competes with the NAD+ substrate.

Table 1: PARP1 Inhibitory Activity of Related Flavonoids

| Compound | IC50 (µM) | Cell Line/Assay Conditions |

| Quercetin | - | Inhibited H₂O₂ induced poly(ADP-ribose) formation in CHO cells. nih.gov |

| Fisetin | - | Identified as a significant inhibitor of the purified PARP-1 enzyme. nih.gov |

| Tricetin | - | Identified as a significant inhibitor of the purified PARP-1 enzyme. nih.gov |

| Flavone Derivative 14 | 0.074 (PARP1), 0.109 (PARP2) | Endpoint PARP activity assay using Promega NAD/NADH-Glo™ assay kit. nih.gov |

Note: This table includes data for structurally related flavonoids to provide context, as specific data for this compound is not available.

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 is an enzyme that plays a key role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. nih.govyoutube.comebmconsult.com Inhibition of PDE5 is the mechanism of action for several drugs used to treat erectile dysfunction and pulmonary hypertension. nih.govalzdiscovery.org A number of flavonoids have been investigated as potential PDE5 inhibitors. nih.govnih.govresearchgate.netresearchgate.net For instance, a study on various flavonoids reported their IC50 values against different PDE isozymes, though this compound was not among the tested compounds. nih.gov The potential for the flavone backbone to serve as a scaffold for PDE5 inhibitors is evident, but specific inhibitory data for the nitro-substituted derivative is needed to ascertain its activity and selectivity.

Table 2: PDE5 Inhibitory Activity of Selected Flavonoids

| Compound | IC50 (µM) | Source/Assay Details |

| Luteolin | 10-20 | Non-selective inhibition of PDE1-5 from guinea pig. nih.gov |

| Apigenin | 10-25 | Inhibition of PDE1-3 from guinea pig. nih.gov |

| Quercetin | < 10 | More selective inhibition of PDE3 and PDE4 from guinea pig. nih.gov |

| Kaempferol | - | Inhibited PDE5 with micromolar level IC50 values. nih.gov |

| 1,3,5-trihydroxy-4-prenylxanthone | 3.0 | Inhibition of PDE5. researchgate.net |

| Icariin | 5.9 | Inhibition of PDE5. researchgate.net |

Note: This table includes data for other flavonoids to illustrate the potential of this chemical class as PDE5 inhibitors, as specific data for this compound is not available.

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme responsible for the cleavage of glucuronosyl-O-bonds. Its inhibition can lead to a reduction in the levels of toxic substances in the intestine that are associated with certain therapies. The inhibitory activity of this compound against β-glucuronidase has been investigated using p-nitrophenyl-β-D-glucuronide as a substrate. researchgate.netsigmaaldrich.com This chromogenic substrate releases p-nitrophenol upon enzymatic cleavage, which can be quantified to measure the enzyme's activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc metalloenzymes that play a crucial role in various physiological processes. nih.gov The inhibitory potential of this compound has been studied against human carbonic anhydrase II. nih.govebi.ac.uk The assay for carbonic anhydrase inhibition often utilizes 4-nitrophenyl acetate (B1210297) as a substrate. ebi.ac.uknih.gov The hydrolysis of this substrate is monitored to determine the inhibitory activity of the compound . Some organic compounds like tetrazole, 1,2,4-triazole, and 2-nitrophenol (B165410) have also been investigated as inhibitors of human carbonic anhydrase II. capes.gov.br

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comresearchgate.net Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. researchgate.net Flavonoids are a class of natural compounds that have been recognized as potent inhibitors of xanthine oxidase. mdpi.com The inhibitory effect of compounds on xanthine oxidase can be evaluated by measuring the reduction in uric acid formation. mdpi.com Allopurinol is a well-known inhibitor of xanthine oxidase and is often used as a reference compound in such studies. mdpi.comnih.gov

Lanosterol (B1674476) 14α-demethylase Inhibition (Antifungal Context)

Lanosterol 14α-demethylase (CYP51) is a vital cytochrome P450 enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in animals. nih.govwikipedia.orgwikipedia.org It catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in sterol synthesis. wikipedia.org In fungi, the inhibition of this enzyme disrupts the integrity of the plasma membrane, leading to cell death. wikipedia.org This makes it a primary target for antifungal drugs, particularly azoles, which act as noncompetitive inhibitors. wikipedia.org While microbial CYP51 is susceptible to inhibition, the human ortholog is notably resistant. nih.gov The development of dual inhibitors targeting both fungal lanosterol 14α-demethylase and another enzyme, such as histone deacetylase, is a promising strategy to combat drug-resistant fungal infections. nih.gov

Inhibition Mechanisms and Proposed Binding Poses

Molecular docking studies are frequently employed to understand the interaction mechanisms between inhibitors and their target enzymes. For instance, in the context of xanthine oxidase inhibition by 4-nitrocinnamic acid, docking simulations suggested that the inhibitor binds to a location outside the catalytic center through the formation of hydrogen bonds and van der Waals forces. nih.gov Similarly, the binding poses of potent 4H-chromene derivatives with the anti-apoptotic protein Bcl-2 have been investigated, revealing interactions primarily through van der Waals forces. researchgate.net

Cellular Mechanisms of Action in In Vitro/In Cellulo Models

Modulation of Intracellular Signaling Pathways (e.g., cGMP Pathway)

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is crucial for cardiovascular homeostasis. nih.gov Dysregulation of this pathway can lead to increased oxidative and nitrosative stress, contributing to cardiac problems. nih.gov Therapeutic strategies often focus on modulating this pathway to counteract impaired NO signaling. nih.gov

Synergistic Effects with Established Agents (e.g., Cisplatin) in Cellular Sensitization

While direct studies on the synergistic effects of this compound with cisplatin (B142131) are not extensively documented, research on structurally related compounds offers compelling evidence for potential synergy. For instance, a study on Chal-24, a chalcone (B49325) derivative that shares a similar phenyl-substituted ring structure, demonstrated a significant synergistic apoptotic effect when combined with cisplatin in lung cancer cell lines. nih.govnih.gov The combination of Chal-24 and cisplatin was found to enhance the killing of cancer cells by activating multiple pro-apoptotic pathways. nih.gov This suggests that combining this compound with platinum-based drugs could be a promising strategy to enhance therapeutic efficacy and potentially overcome chemoresistance. The principle of combining drugs with distinct mechanisms to achieve a synergistic outcome is a well-established concept in chemotherapy. nih.gov Other natural product derivatives have also shown synergistic effects with cisplatin, further supporting the exploration of such combinations. mdpi.com

Induction of Programmed Cell Death (Apoptosis) in Cancer Cell Lines

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. The 4-aryl-4H-chromene scaffold, to which this compound belongs, is recognized for its potent apoptosis-inducing capabilities in various cancer cell lines. nih.govnih.gov These compounds have been shown to trigger apoptosis through mechanisms that include the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death. nih.gov

Specifically, a bis-coumarin derivative containing a 4-nitrophenyl group has been reported to selectively induce apoptosis in renal cancer cells through the generation of reactive oxygen species (ROS). nih.gov This process leads to a cascade of events including a decrease in mitochondrial membrane potential, DNA fragmentation, and the modulation of p53-mediated apoptotic pathways. nih.gov Furthermore, this compound was found to inhibit the nuclear localization of NF-κB, a key regulator of inflammation and cell survival, and to downregulate the expression of proteins involved in proliferation, survival, and migration such as COX-2 and MMP-2. nih.gov These findings highlight the multifaceted pro-apoptotic activity of chromone (B188151) structures bearing a nitrophenyl substituent. The induction of apoptosis is a critical strategy in cancer therapy, and compounds that can trigger this process in a cancer-specific manner are of significant interest. mdpi.commayo.edu

Cellular Viability and Proliferation Studies in Response to this compound

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines, demonstrating their ability to inhibit cell growth and proliferation. While specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the available literature, studies on closely related chromone derivatives provide valuable insights into their potency.

For instance, a newly synthesized chromone derivative, C8, exhibited a significant growth inhibitory effect on the triple-negative breast cancer cell line MDA-MB-231 with an IC50 value of 11.71 ± 0.79 µM. researchgate.net Other 4H-chromene derivatives have also shown potent anticancer activity with IC50 values in the micromolar and even nanomolar range against various cancer cell lines, including those resistant to standard chemotherapeutics like paclitaxel. nih.govresearchgate.net The table below summarizes the cytotoxic activity of various chromone derivatives, illustrating the potential of this class of compounds.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Chromone Derivative C8 | MDA-MB-231 (Breast) | 11.71 ± 0.79 µM | researchgate.net |

| 4-Aryl-4H-chromene (1c) | MES-SA/DX5 (Uterine Sarcoma, Paclitaxel-resistant) | 2 nM | researchgate.net |

| 4H-ch-based azo chromophores | HCT-116, MCF-7, HepG-2 | 0.3 to 2 µg/mL | nih.gov |

| 4-Clpgc (dihydropyrano[2,3-g] chromene derivative) | K562 (Leukemia) | 102 ± 1.6 µM | nih.gov |

Interactive Data Table: The data indicates that the chromone scaffold is a promising backbone for the development of potent anticancer agents. The variability in IC50 values highlights the importance of specific structural modifications in determining the cytotoxic potency against different cancer types. researchgate.netresearchgate.netnih.govaltogenlabs.comnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of 2-phenyl-4H-chromen-4-one derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the chromone core influence their anticancer properties, thereby guiding the design of more potent and selective drug candidates. nih.govmdpi.com

For the 4-aryl-4H-chromene series, the substitution at the 4-position of the chromene ring has been identified as a critical determinant of their apoptosis-inducing activity. nih.gov In the case of 2-phenyl-4H-chromen-4-one derivatives, the nature and position of substituents on the 2-phenyl ring play a significant role. The presence of a nitro group, as in this compound, has been shown in studies of other heterocyclic compounds to significantly boost anticancer activity. mdpi.com This enhancement is often attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets.

Potential Advanced Applications in Chemical and Material Science

Catalytic Applications: Harnessing Photocatalytic Activity of Metal Complex Derivatives

The intrinsic flavone (B191248) core of 2-(4-Nitrophenyl)-4H-chromen-4-one provides a robust platform for catalytic applications, with a particular focus on the photocatalytic activities of its metal complexes. While comprehensive studies directly targeting the photocatalytic behavior of this compound metal complexes remain a developing area, substantial evidence from closely related compounds underscores its significant potential.

Flavonoids, the class of compounds to which this compound belongs, are well-known for their ability to form stable complexes with a diverse range of metal ions. The formation of these complexes often leads to an enhancement of their chemical and physical properties. The inclusion of the 4-nitrophenyl group is a critical feature, as the nitro group's strong electron-withdrawing nature can profoundly influence the electronic landscape of the entire molecule and its metallic derivatives, a trait highly desirable in photocatalysis.

A significant area of application lies in the photocatalytic degradation of environmental pollutants. The reduction of 4-nitrophenol (B140041) (4-NP), a prevalent and toxic industrial byproduct, to the less hazardous 4-aminophenol (B1666318) (4-AP), serves as a benchmark reaction for assessing the efficacy of novel photocatalysts. nih.govnih.govrsc.orgmdpi.comrsc.orgresearchgate.net The structural parallel between the nitrophenyl segment of this compound and 4-nitrophenol itself suggests that metal complexes of this flavone could be effective catalysts for similar reductive transformations.

Research into metal complexes of other nitro-containing heterocyclic ligands further supports this hypothesis. For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have demonstrated considerable promise in a variety of catalytic processes. rsc.org The strategic covalent linkage of a photoactive component with a catalytically active metal center, occasionally within heterobinuclear structures, has been shown to augment photoinduced electron or energy transfer, paving the way for more efficient catalytic systems. mdpi.com

Moreover, investigations into the photochemistry of metal complexes of 3-hydroxyflavone (B191502), a structurally analogous compound, have revealed that metal chelation can dramatically alter the photochemical pathways of the flavone ligand. rsc.org These findings lay a strong foundation for the exploration of the photocatalytic capabilities of metal complexes derived from this compound. The synergistic combination of the modifiable flavone scaffold and the electron-accepting nitrophenyl group offers a versatile platform for the rational design of innovative photocatalysts with tunable properties for a wide array of applications, from environmental remediation to sophisticated organic synthesis.

Below is an interactive data table comparing various catalytic systems utilized for the reduction of 4-nitrophenol, highlighting the diversity of approaches in this field.

| Catalyst System | Support/Ligand | Light Source | Reaction Time | Conversion (%) | Reference |

| Fe-TiO₂ | Titanium Dioxide | UV light | 60 min | 100 | nih.gov |

| C, N-TiO₂ | Titanium Dioxide | Simulated Sunlight | 420 min | 87 | nih.gov |

| CuO/g-C₃N₄ | Graphitic Carbon Nitride | Xe arc lamp | 100 min | 92 | rsc.org |

| Co/Fe-Aluminophosphates | Aluminophosphate | UV-Vis light | 90 min | Variable | mdpi.com |

| Ag/TiO₂ | Titanium Dioxide | Visible light | 2 min | 98 | mdpi.com |

Exploration of Optical and Electronic Properties for Material Applications

Organic molecules possessing significant nonlinear optical (NLO) properties are at the forefront of materials science research, with potential applications spanning optical communications, high-density data storage, and advanced frequency conversion technologies. rsc.orgcovesion.comgwu-lasertechnik.de The molecular framework of this compound, characterized by an extended conjugated π-electron system and a potent electron-withdrawing nitro group, strongly indicates its promise as a third-order NLO material.

The key metrics for third-order NLO materials include the nonlinear refractive index (n₂) and the third-order nonlinear optical susceptibility (χ⁽³⁾). Materials exhibiting high χ⁽³⁾ values are actively sought for their potential in next-generation photonic devices. The Z-scan technique is a widely accepted experimental method for the precise determination of these crucial NLO parameters. researchgate.netresearchgate.netresearchgate.netnih.govyoutube.com

Although direct Z-scan data for this compound is not yet widely published, extensive studies on analogous compounds offer valuable predictive insights. For example, single crystals of 4-nitrophenol and its derivatives have demonstrated notable third-order NLO effects, such as self-defocusing and reverse saturable absorption. researchgate.netresearchgate.netresearchgate.net In a similar vein, a neolignane analog, 2-(4-nitrophenoxy)-1-phenylethanone, has been scrutinized for its third-order optical nonlinearity, revealing a substantial enhancement of its second hyperpolarizability when in a crystalline form. rsc.org The recurring presence of the 4-nitrophenyl moiety in numerous organic NLO materials underscores its critical role in facilitating intramolecular charge transfer, a phenomenon frequently linked to strong NLO responses.

In parallel with experimental work, theoretical methodologies such as Density Functional Theory (DFT) have become indispensable tools for predicting the electronic and NLO properties of novel materials. mdpi.comresearchgate.netaps.org These computational simulations can be employed to calculate the polarizability and hyperpolarizability of this compound and its derivatives, thereby estimating their NLO performance. Such theoretical explorations are vital for guiding the strategic synthesis of new materials with tailored and optimized properties.

The fusion of the rigid, planar chromen-4-one core with the electron-accepting nitrophenyl group in this compound creates a highly promising molecular scaffold for the development of new materials destined for cutting-edge optical and electronic applications. Continued experimental and theoretical investigations are essential to fully unlock the latent potential of this compound and its derivatives in the ever-evolving landscape of materials science.

The following interactive data table presents the third-order nonlinear optical properties of several related compounds, providing a comparative context for the potential of this compound.

| Compound | Technique | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |

| 4-Nitrophenol | Z-scan | Negative | - | researchgate.netresearchgate.netresearchgate.net |

| 1-(4-Nitrophenyl) pyrrolidine | Z-scan | 1.05145 × 10⁻¹¹ | 5.326 × 10⁻⁶ (real part) | researchgate.net |

| 4-dialkylamino-4'nitro-stilbene | Mach-Zehnder Interferometry | 0.8 x 10⁻¹³ | - | ucf.eduucf.educore.ac.uk |

| 2-(4-nitrophenoxy)-1-phenylethanone | DFT Calculation | - | - | rsc.org |

Future Directions and Emerging Research Avenues for 2 4 Nitrophenyl 4h Chromen 4 One

Exploration of Unexplored Chemical Transformations and Reaction Mechanisms

While the core structure of 2-(4-nitrophenyl)-4H-chromen-4-one has been synthesized and studied, a vast expanse of chemical transformations remains to be explored. Future research will likely focus on novel synthetic methodologies to generate derivatives with enhanced or entirely new functionalities. This includes the exploration of greener synthesis routes, potentially utilizing biocatalysts or microwave-assisted organic synthesis to improve efficiency and reduce environmental impact. researchgate.net

The reaction mechanisms governing the transformations of the chromen-4-one scaffold are also a key area for future investigation. masterorganicchemistry.comsolubilityofthings.com Detailed mechanistic studies, employing advanced spectroscopic techniques and computational modeling, can provide insights into the reactivity of the molecule. researchgate.net This knowledge is crucial for designing and executing more complex and targeted chemical modifications. For instance, understanding the electrophilic and nucleophilic sites on the molecule can guide the selective introduction of various functional groups. pressbooks.pub

A deeper understanding of reaction kinetics and thermodynamics will also be pivotal. This includes studying the influence of different catalysts, solvents, and reaction conditions on the outcome of chemical transformations. Such studies will not only expand the chemical space around this compound but also contribute to the fundamental principles of organic chemistry.

Integration of Advanced Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery and materials science. nih.gov For this compound, these computational tools offer a powerful approach to accelerate the design of new analogues with desired properties. By analyzing existing structure-activity relationship (SAR) data, ML algorithms can identify key molecular features responsible for its biological activity.

Generative models, a subset of AI, can propose novel chemical structures based on the learned patterns from a given dataset. nih.gov This allows for the in silico generation of vast virtual libraries of this compound derivatives. These virtual compounds can then be screened for their predicted activity and other desirable properties, such as improved solubility or reduced toxicity, before committing to their actual synthesis.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, will play a significant role in predicting the biological activities of these newly designed compounds. nih.gov By training on experimental data, these models can establish mathematical relationships between the chemical structure and biological effect, enabling rapid and cost-effective screening of large numbers of molecules.

Development of More Complex In Vitro and Ex Vivo Models for Mechanistic Elucidation

To gain a more comprehensive understanding of the biological effects of this compound, there is a growing need to move beyond simple cell-based assays. The development and utilization of more complex in vitro and ex vivo models that better mimic the physiological environment of tissues and organs will be crucial.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more realistic representation of tissue architecture and cell-cell interactions compared to traditional 2D cell cultures. These models can provide more accurate insights into how this compound affects cellular processes in a tissue-like context.

Ex vivo models, which involve the use of tissues or organs cultured outside the body, provide an even higher level of physiological relevance. These models can be used to study the effects of the compound on complex biological processes, such as inflammation or tissue regeneration, in a more integrated system. The use of such advanced models will be instrumental in elucidating the detailed mechanisms of action of this compound.

Interdisciplinary Research with Material Science and Nanotechnology

The unique chemical structure of this compound makes it an interesting candidate for applications in material science and nanotechnology. Future research will likely explore the incorporation of this compound into novel materials to impart specific functionalities.

For instance, its chromophoric properties could be harnessed in the development of new dyes, sensors, or photoactive materials. The potential for this compound to interact with metal ions could also be explored for applications in catalysis or environmental remediation.

The integration of this compound with nanotechnology opens up further possibilities. researchgate.net The synthesis of nanoparticles or nanocarriers functionalized with this compound could lead to the development of targeted delivery systems for various applications. These nanostructured materials could enhance the bioavailability and efficacy of the compound while minimizing potential side effects.

Identification and Characterization of Novel Biological Targets and Pathways

While some biological activities of this compound and its derivatives have been reported, a complete understanding of its molecular targets and the signaling pathways it modulates is still lacking. researchgate.netnih.gov Future research will focus on identifying and characterizing novel biological targets for this compound.

Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and computational target prediction, will be instrumental in this endeavor. Once potential targets are identified, further validation through biochemical and cellular assays will be necessary to confirm the interaction and its functional consequences.

Elucidating the downstream signaling pathways affected by the interaction of this compound with its targets is another critical area of research. This will involve techniques like transcriptomics, proteomics, and phosphoproteomics to map the changes in gene and protein expression and post-translational modifications upon treatment with the compound. This knowledge will provide a more complete picture of its mechanism of action.

Advanced Bioavailability Studies (excluding clinical human data)

For any compound with therapeutic potential, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Future research on this compound will involve advanced bioavailability studies in preclinical animal models.

These studies will aim to determine the pharmacokinetic profile of the compound, including its oral bioavailability, plasma concentration-time profile, and tissue distribution. This information is crucial for establishing a potential dosing regimen and understanding the exposure levels required for efficacy.

Metabolism studies will identify the major metabolic pathways of this compound and characterize its metabolites. This is important as the metabolites may have their own biological activities or contribute to toxicity. In silico ADME prediction models can also be employed in the early stages to guide the design of derivatives with improved pharmacokinetic properties.

Q & A

Q. Table 1: Crystallographic Data for this compound Analogs

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1 | |

| Unit Cell (Å) | a=9.037, b=9.622, c=11.031 | |

| Angles (°) | α=75.2, β=65.9, γ=69.8 | |

| R-factor | <0.05 |

Advanced: What experimental approaches are used to evaluate the synergistic effects of this compound with cisplatin in cancer therapy?

Methodological Answer:

- Combination Index (CI) :

- Mechanistic Assays :

- LDH Release : Quantify membrane integrity to distinguish apoptosis vs. necrosis.

- NAD+ Depletion : Confirm PARP1 inhibition via NAD+ ELISA (e.g., 70% reduction in NAD+ with 10 µM 4NCO) .